
3-méthyl-1H-indazol-7-ol
Vue d'ensemble
Description
3-Methyl-1H-indazol-7-ol is a chemical compound with the CAS Number: 1131595-36-2. Its molecular weight is 148.16 and its linear formula is C8H8N2O . It is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole .
Synthesis Analysis
The synthesis of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been explored in various ways. One of the methods involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been analyzed. It was found that a hydrogen bond forms between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole have been studied. A new mechanism suitable for similar cyclization was proposed, and a new reaction was predicted .Applications De Recherche Scientifique
Applications anti-inflammatoires
Le noyau indazole, dont le « 3-méthyl-1H-indazol-7-ol » est un dérivé, a été étudié pour ses propriétés anti-inflammatoires potentielles. Des chercheurs ont synthétisé divers dérivés de l’indazole et les ont testés in vivo pour leur potentiel anti-inflammatoire dans des modèles tels que l’arthrite induite par l’adjuvant de Freund et l’œdème induit par la carragénine . Ces études suggèrent que le « this compound » pourrait être exploré pour son efficacité à réduire l’inflammation, contribuant potentiellement au développement de nouvelles thérapies anti-inflammatoires.
Activité antimicrobienne
Les dérivés de l’indazole ont démontré une activité antimicrobienne significative. Cela comprend le potentiel de lutter contre divers agents pathogènes bactériens et fongiques. Le cadre structurel du « this compound » pourrait être modifié pour améliorer son efficacité antimicrobienne, ce qui en fait un candidat précieux pour le développement de nouveaux agents antimicrobiens .
Propriétés anti-VIH
La lutte contre le VIH a conduit à l’exploration de nombreux composés, et les indazoles se sont montrés prometteurs dans ce domaine. Des dérivés spécifiques de l’indazole ont été identifiés avec une activité anti-VIH potentielle. La modification du « this compound » pourrait conduire à la découverte de nouveaux inhibiteurs qui pourraient être utilisés dans les schémas de traitement du VIH .
Recherche anticancéreuse
Les composés de l’indazole ont été associés à une activité antiproliférative contre diverses lignées cellulaires néoplasiques. Des dérivés comme le « this compound » ont le potentiel d’inhiber la croissance cellulaire et de provoquer l’arrêt du cycle cellulaire, ce qui en fait des sujets d’intérêt dans la recherche sur le cancer. Une exploration plus approfondie pourrait conduire au développement de nouveaux médicaments anticancéreux .
Effets hypoglycémiques
La recherche sur les dérivés de l’indazole a également indiqué des effets hypoglycémiques potentiels, qui pourraient être bénéfiques dans le traitement de conditions telles que le diabète. “this compound” pourrait contribuer à la découverte de nouveaux agents thérapeutiques capables de réguler la glycémie .
Activité antiprotozoaire
La diversité structurelle des indazoles permet d’explorer les propriétés antiprotozoaires. Des composés tels que le “this compound” pourraient être optimisés pour traiter les infections protozoaires, offrant une nouvelle voie pour le développement de médicaments antiprotozoaires .
Potentiel antihypertenseur
Les indazoles ont été étudiés pour leur rôle dans la prise en charge de l’hypertension artérielle. Des dérivés comme le “this compound” pourraient être précieux dans la synthèse de nouveaux médicaments antihypertenseurs, contribuant à une meilleure prise en charge de l’hypertension artérielle .
Traitement des maladies respiratoires
Certains dérivés de l’indazole ont été utilisés comme inhibiteurs sélectifs pour le traitement des maladies respiratoires. “this compound” pourrait faire partie de la recherche en cours pour développer des médicaments ciblant des voies spécifiques impliquées dans les affections respiratoires .
Mécanisme D'action
Target of Action
For instance, some indazole derivatives have been found to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
For example, some indazole derivatives have been found to inhibit the activity of certain kinases, potentially altering cell signaling pathways .
Biochemical Pathways
For example, inhibition of kinases such as CHK1, CHK2, and h-sgk could impact cell signaling pathways related to cell growth and proliferation .
Result of Action
Based on the known actions of indazole derivatives, it can be inferred that 3-methyl-1h-indazol-7-ol may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Safety and Hazards
The safety data sheet for a related compound, (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Analyse Biochimique
Biochemical Properties
3-Methyl-1H-indazol-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Methyl-1H-indazol-7-ol can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 3-Methyl-1H-indazol-7-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Methyl-1H-indazol-7-ol can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, 3-Methyl-1H-indazol-7-ol can alter cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-indazol-7-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 3-Methyl-1H-indazol-7-ol can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indazol-7-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-indazol-7-ol is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-Methyl-1H-indazol-7-ol can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indazol-7-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it can cause toxic or adverse effects, such as liver damage or immune suppression. Threshold effects have been observed, where a specific dosage is required to achieve a therapeutic effect without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 3-Methyl-1H-indazol-7-ol .
Metabolic Pathways
3-Methyl-1H-indazol-7-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, the building blocks of DNA and RNA, thereby affecting cell proliferation. Additionally, 3-Methyl-1H-indazol-7-ol can modulate the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway, leading to changes in cellular energy production .
Transport and Distribution
Within cells and tissues, 3-Methyl-1H-indazol-7-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 3-Methyl-1H-indazol-7-ol can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. The localization and accumulation of 3-Methyl-1H-indazol-7-ol are critical factors that determine its activity and function .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indazol-7-ol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Methyl-1H-indazol-7-ol may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence energy metabolism and apoptosis .
Propriétés
IUPAC Name |
3-methyl-2H-indazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(11)8(6)10-9-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBKEWPSKGMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676378 | |
| Record name | 3-Methyl-2H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131595-36-2 | |
| Record name | 3-Methyl-2H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


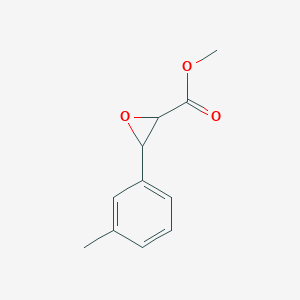
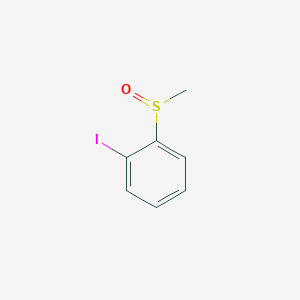
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)


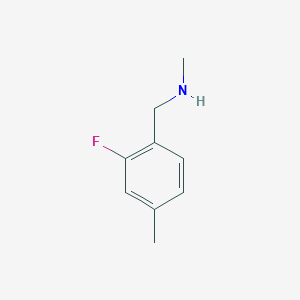
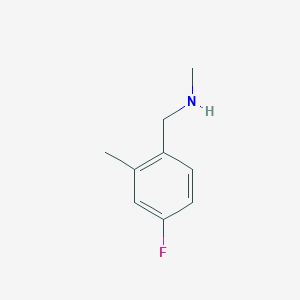
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
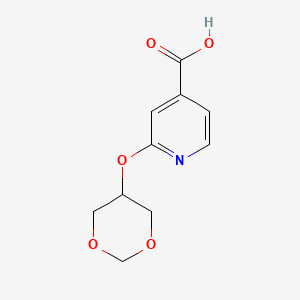
![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)
